N4-Acetyl-2'-deoxycytidine

DNA Synthesis Inhibition Enzymology Antiproliferative Research

Researchers requiring high-fidelity oligo synthesis need N4-protected cytidine-unprotected 2'-deoxycytidine compromises coupling and deprotection. N4-Acetyl-2'-deoxycytidine (CAS 32909-05-0) solves this: • Core precursor for Ac-dC phosphoramidite monomer in automated DNA synthesizers. • Selective ribonucleotide reductase (RNR) inhibitor, mechanistically distinct from hypomethylating agents (e.g., decitabine). • Supplied ≥98% (HPLC), white solid; store 2-8°C, ships ambient.

Molecular Formula C11H15N3O5
Molecular Weight 269.25 g/mol
CAS No. 32909-05-0
Cat. No. B150700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Acetyl-2'-deoxycytidine
CAS32909-05-0
Molecular FormulaC11H15N3O5
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O
InChIInChI=1S/C11H15N3O5/c1-6(16)12-9-2-3-14(11(18)13-9)10-4-7(17)8(5-15)19-10/h2-3,7-8,10,15,17H,4-5H2,1H3,(H,12,13,16,18)/t7-,8+,10+/m0/s1
InChIKeyRWYFZABPLDFELM-QXFUBDJGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N4-Acetyl-2'-deoxycytidine Profile & Sourcing


N4-Acetyl-2'-deoxycytidine (CAS 32909-05-0) is a synthetic, modified nucleoside [1]. It is structurally a derivative of the natural compound 2'-deoxycytidine, distinguished by the presence of an acetyl group on the exocyclic amino group (N4 position) [2]. This modification imparts distinct properties, enabling its dual utility as a research tool: it functions both as a key building block in oligonucleotide synthesis and as an inhibitor of DNA synthesis . The compound is supplied as a solid with a typical purity of 97-99.6% (HPLC) .

1
Standard precursor for Ac-dC phosphoramidite in solid-phase oligonucleotide synthesis Compatible with automated DNA synthesizers
2
Probe for ribonucleotide reductase (RNR) inhibition studies Examines dNTP pool modulation and S-phase checkpoint responses
3
Orthogonal N4-acetyl protection enables selective deprotection workflows Minimizes depurination and side products

N4-Acetyl-2'-deoxycytidine Substitution Concerns


Substituting N4-Acetyl-2'-deoxycytidine with a generic nucleoside analog or an alternative DNA synthesis inhibitor is not scientifically valid due to its distinct and non-overlapping roles. For oligonucleotide synthesis, its specific acetyl protection group is essential for orthogonal deprotection strategies and high-fidelity synthesis . Using an unprotected 2'-deoxycytidine or one with a different labile group would compromise the synthesis outcome. Furthermore, as a direct-acting inhibitor, its reported mechanism of inhibiting ribonucleotide reductase is distinct from the hypomethylation mechanism of clinically used azanucleosides like decitabine (5-aza-2'-deoxycytidine) [1]. These mechanistic and functional divergences preclude any meaningful one-to-one substitution.

Unprotected 2'-deoxycytidine: Lacks the N4-acetyl protection required for high-fidelity phosphoramidite coupling; coupling efficiency and product purity may drop sharply.
Alternative labile protection groups: Different deprotection kinetics can alter synthesis cycle timing and may generate incompatible byproducts; orthogonal strategy is not guaranteed.
Azanucleosides (e.g., decitabine): Mechanism of action is unrelated (DNMT trapping vs. RNR inhibition); cellular endpoints and research context do not transfer directly.

N4-Acetyl-2'-deoxycytidine Comparative Evidence


RNR Inhibition vs. 2'-Deoxycytidine

In contrast to the natural metabolite 2'-deoxycytidine, which acts as a substrate for DNA polymerases, N4-Acetyl-2'-deoxycytidine functions as an inhibitor. While 2'-deoxycytidine is converted to a deoxynucleotide triphosphate (dCTP) and incorporated into DNA, the target compound is proposed to bind the active site of ribonucleotide reductase (RNR), blocking the conversion of ribonucleotides to deoxyribonucleotides . This inhibition of RNR, a rate-limiting enzyme in dNTP synthesis, is a distinct mechanism of action.

RNR vs. polymerase substrate
Class-level inference
Target: proposed RNR inhibitor; Comparator: natural dC is a DNA polymerase substrate. No direct quantitative IC50/Ki comparison available.
Supports distinct mechanism for precursor inhibition studies
Data to verify; vendor/database inference
DNA Synthesis Inhibition Enzymology Antiproliferative Research

Anticancer Mechanism vs. Decitabine

N4-Acetyl-2'-deoxycytidine and decitabine (5-aza-2'-deoxycytidine) represent distinct classes of nucleoside analogs. Decitabine is a clinically approved hypomethylating agent whose activity relies on incorporation into DNA and subsequent covalent trapping of DNA methyltransferases (DNMTs) at an IC50 of 100 ng/mL in HL-60 cells . In contrast, N4-Acetyl-2'-deoxycytidine is described as a direct inhibitor of DNA synthesis, reportedly targeting ribonucleotide reductase, with no known effect on DNA methylation . The cellular and molecular consequences of these two mechanisms are fundamentally different.

Mechanism vs. decitabine
Class-level inference
Decitabine: DNMT inhibition (IC50 100 ng/mL in HL-60); N4-Acetyl-dC: described as RNR-mediated DNA synthesis inhibitor. No direct cross-comparison.
Context-dependent: select for nucleotide pool modulation, not epigenetic reprogramming
Reported comparator endpoint; requires validation
Cancer Epigenetics DNA Methylation Antimetabolite Pharmacology

N4-Acetyl Protection in Oligonucleotide Synthesis

In solid-phase oligonucleotide synthesis, the exocyclic amine of 2'-deoxycytidine requires protection to prevent undesirable side reactions. The N4-acetyl group is a standard protecting group that offers efficient coupling during synthesis and rapid, clean removal under mild basic deprotection conditions . Using unprotected 2'-deoxycytidine or cytidine with alternative base-labile protecting groups would result in lower coupling efficiency and increased side-product formation, significantly reducing yield and purity. The acetyl group allows for orthogonal deprotection relative to 5'-O-DMT removal, minimizing depurination and other side reactions .

Oligonucleotide synthesis utility
Supporting evidence
N4-acetyl enables efficient coupling and rapid, clean removal under mild basic conditions; standard for Ac-dC phosphoramidite building blocks.
Essential for solid-phase DNA synthesis fidelity
Method context; yield data is synthesis-dependent
Oligonucleotide Synthesis Phosphoramidite Chemistry Nucleic Acid Therapeutics

Melting Point & Purity Comparison

N4-Acetyl-2'-deoxycytidine exhibits a reported melting point range of 154-161 °C . This value is higher than the melting point of unmodified 2'-deoxycytidine (209-211 °C) but lower than that of the closely related ribonucleoside, N4-acetylcytidine (219-222 °C) . The compound is commercially available at high purities, with vendors routinely offering material assessed at ≥98% (HPLC) and some reporting up to 99.59% purity . This is comparable to the purity of the standard phosphoramidite building block (Ac-dC Phosphoramidite, ≥98%) and indicates a reliable supply chain for demanding research applications.

Melting point & purity
Cross-study comparable
Melting point: 154–161 °C; Purity: 97–99.59% (HPLC). Mp is 48–57 °C lower than unmodified 2'-deoxycytidine.
Supports identity verification and quality assessment
Reproducible physical constants for incoming QC
Analytical Chemistry Quality Control Compound Characterization

N4-Acetyl-2'-deoxycytidine Applications


Oligonucleotide & Modified DNA Synthesis

This is the most established and high-confidence application for N4-Acetyl-2'-deoxycytidine. Its primary industrial and research use is as the core nucleoside for the production of the Ac-dC phosphoramidite monomer . This monomer is a standard, widely-used building block in automated solid-phase synthesizers for the manufacture of DNA oligonucleotides, primers, and probes. The N4-acetyl group is essential for protecting the exocyclic amine, enabling efficient coupling and subsequent clean deprotection under standard conditions [1].

DNA Synthesis Inhibition via Ribonucleotide Reductase

A distinct, research-oriented application for N4-Acetyl-2'-deoxycytidine is as a small-molecule probe to study the inhibition of DNA synthesis. The compound is specifically described as an inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides . This provides a tool for researchers studying cellular responses to dNTP pool imbalance or S-phase checkpoint activation that is mechanistically distinct from DNA polymerase inhibitors or DNA-damaging agents.

Epigenetic & Antimetabolite Contrast Studies

Given its divergent mechanism of action from clinically used hypomethylating agents like decitabine and azacitidine, N4-Acetyl-2'-deoxycytidine serves as an ideal control or comparator compound in epigenetic and cancer pharmacology research [2]. It enables researchers to dissect cellular responses that are specific to DNA synthesis inhibition from those triggered by DNA methyltransferase trapping and subsequent epigenetic reprogramming, a critical distinction in understanding drug mechanism and resistance.

Synthetic Intermediate for Nucleoside Derivatives

N4-Acetyl-2'-deoxycytidine is a versatile starting material for the synthesis of more complex, modified nucleosides. Its structure allows for further derivatization, particularly at the 5'-hydroxyl and 3'-hydroxyl positions, to create novel compounds for use in studying enzyme-substrate interactions (e.g., with deoxycytidine kinase) [3] and for generating specialized nucleoside analogs with tailored properties for antiviral or anticancer research programs.

Application
Selection Property
Validation Focus
Oligonucleotide synthesis
Orthogonal N4-acetyl protection
Coupling efficiency and deprotection cleanliness
DNA synthesis inhibition (RNR probe)
RNR inhibition profile
dNTP pool modulation and S-phase checkpoint endpoints
Epigenetic contrast studies
Distinct mechanism vs. hypomethylating agents
DNA methylation-independent cellular response
Synthetic intermediate for nucleoside derivatives
Derivatizable 5'- and 3'-hydroxyls
Enzyme-substrate interaction assays and analog libraries

Technical Documentation Hub

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41 linked technical documents
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